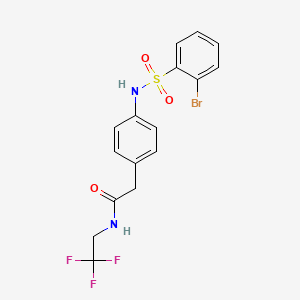

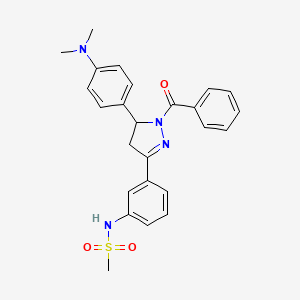

![molecular formula C13H16N2OS2 B2900500 N-(4-(methylthio)benzo[d]thiazol-2-yl)pivalamide CAS No. 941967-25-5](/img/structure/B2900500.png)

N-(4-(methylthio)benzo[d]thiazol-2-yl)pivalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

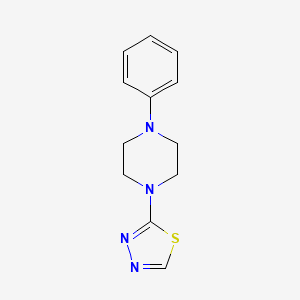

“N-(4-(methylthio)benzo[d]thiazol-2-yl)pivalamide” is a chemical compound with the molecular formula C13H16N2OS2. It is a derivative of benzothiazole, a type of heterocyclic compound that has a wide range of applications in medicinal chemistry .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available in the search results, benzothiazole derivatives are generally synthesized by coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Wirkmechanismus

Target of Action

The primary targets of N-(4-(methylthio)benzo[d]thiazol-2-yl)pivalamide are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

This compound interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their peroxidase activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins, which are involved in the mediation of pain, fever, and inflammation.

Pharmacokinetics

The compound’s solubility in alcohol and ether suggests that it may have good bioavailability.

Result of Action

The inhibition of COX enzymes by this compound leads to a decrease in the production of prostaglandins . This results in a reduction of inflammation, making the compound potentially useful in the treatment of inflammatory conditions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents suggests that its bioavailability and efficacy could be affected by the patient’s diet and hydration levels.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-(methylthio)benzo[d]thiazol-2-yl)pivalamide is a useful tool for studying Parkinson's disease as it induces a selective and reproducible loss of dopaminergic neurons in the substantia nigra. However, there are some limitations to its use. This compound-induced Parkinsonism is an acute model and does not fully replicate the chronic and progressive nature of the disease. Additionally, the toxic metabolite MPP+ is not present in Parkinson's disease, so the relevance of the model to the disease is limited.

Zukünftige Richtungen

There are several future directions for research on N-(4-(methylthio)benzo[d]thiazol-2-yl)pivalamide. One area of interest is the development of new treatments for Parkinson's disease based on the mechanisms of action of this compound. Another area of research is the use of this compound as a tool for studying other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Additionally, there is potential for the development of new imaging techniques using this compound to visualize the loss of dopaminergic neurons in vivo.

Synthesemethoden

The synthesis of N-(4-(methylthio)benzo[d]thiazol-2-yl)pivalamide involves the reaction of 4-(methylthio)aniline with 2-bromo-1-(tert-butoxycarbonyl)ethanone in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with 2-chlorobenzenethiol to yield the final product.

Wissenschaftliche Forschungsanwendungen

N-(4-(methylthio)benzo[d]thiazol-2-yl)pivalamide has been used extensively in scientific research to investigate the mechanisms of action and physiological effects of certain drugs. One of the most notable applications of this compound is in the study of Parkinson's disease. This compound is converted into a toxic metabolite, which selectively destroys dopaminergic neurons in the substantia nigra, resulting in Parkinsonian symptoms. This model has been used to study the disease and develop new treatments.

Eigenschaften

IUPAC Name |

2,2-dimethyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS2/c1-13(2,3)11(16)15-12-14-10-8(17-4)6-5-7-9(10)18-12/h5-7H,1-4H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWGQLMCRIROND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC2=C(S1)C=CC=C2SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

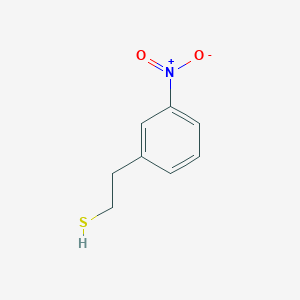

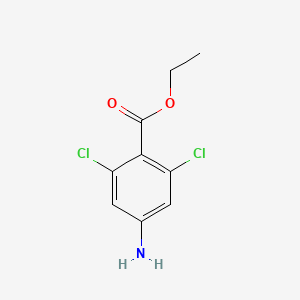

![(E)-4-(Dimethylamino)-N-[(2-pyrrolidin-1-ylsulfonylphenyl)methyl]but-2-enamide](/img/structure/B2900423.png)

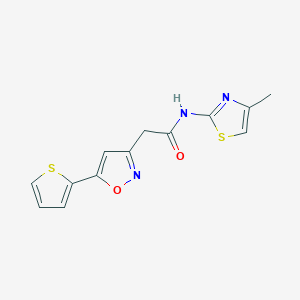

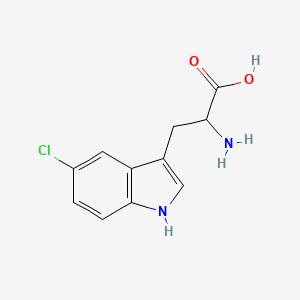

![Diethyl 5-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2900424.png)

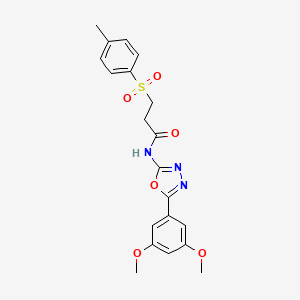

![Ethyl 2-[[2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]acetate](/img/structure/B2900427.png)

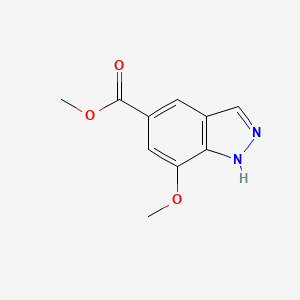

![2-Methoxyethyl 2-methyl-5-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B2900430.png)